molecular formula C23H24N2O3S B2421085 N-(naphthalen-1-yl)-1-tosylpiperidine-3-carboxamide CAS No. 331712-05-1

N-(naphthalen-1-yl)-1-tosylpiperidine-3-carboxamide

Cat. No.: B2421085
CAS No.: 331712-05-1
M. Wt: 408.52
InChI Key: COJBHRXUMJWCLK-UHFFFAOYSA-N
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Description

“N-(naphthalen-1-yl)-1-tosylpiperidine-3-carboxamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also features a piperidine ring, which is a heterocyclic organic compound, and a tosyl group, which is a sulfonyl group attached to a toluene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present and their arrangement within the molecule. For example, the naphthalene moiety might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Properties

N-(naphthalen-1-yl)-1-tosylpiperidine-3-carboxamide is part of a broader class of compounds with significant relevance in scientific research, especially in the realm of naphthalene diimides (NDIs). NDIs, including derivatives related to this compound, have been extensively studied for their diverse applications across various fields of science and technology. NDIs have found applications in supramolecular chemistry, sensors, host-guest complexes, ion-channels, gelators for sensing aromatic systems, catalysis, DNA intercalations for medicinal applications, artificial photosynthesis, and solar cell technology (Kobaisi et al., 2016). These compounds' synthetic routes and procedures have been innovatively developed to enhance their utility in these areas, demonstrating their critical role in advancing scientific research.

Applications in Material and Supramolecular Science

The chemistry of naphthalene diimides, closely related to the structure of this compound, showcases their significant role in material and supramolecular science. Their electronic and spectroscopic properties make them ideal for applications in conducting thin films, molecular sensors, energy and electron transfer systems, and host-guest chemistry, including applications in nanotubes, molecular wires, and ligand-gated ion channels (Bhosale et al., 2008). The exploration of core-substituted NDIs further highlights their potential in photophysical applications and artificial photosynthesis.

Colorimetric Sensing of Fluoride Anions

One of the remarkable applications of NDI derivatives involves the development of colorimetric sensors for fluoride anion detection. A study demonstrated that certain N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibit significant color transition in response to fluoride ions, attributable to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding opens avenues for the practical application of NDI derivatives in environmental monitoring and analytical chemistry (Younes et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and studying its reactivity and mechanism of action .

Biochemical Analysis

Biochemical Properties

It is known that naphthalene derivatives can display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal

Cellular Effects

It has been observed that naphthalene derivatives can have significant effects on cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that naphthalene derivatives can bind to target proteins such as β-1,3-glucanase, ABC transporter, and NADPH nitrate reductase . These binding interactions could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The stability of alkali metal naphthalenides, which are powerful reducing agents, has been examined, including the type of alkali metal, the type of solvent, the temperature, and the time of storage .

Metabolic Pathways

It has been suggested that naphthalene derivatives can interact with various enzymes and cofactors , potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It has been observed that naphthalene derivatives can serve as powerful ligands in Cu-catalyzed coupling reactions , suggesting potential interactions with transporters or binding proteins.

Subcellular Localization

It has been observed that naphthalene derivatives can cause changes in the microscopic morphology of cells , suggesting potential effects on its activity or function in specific compartments or organelles.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-17-11-13-20(14-12-17)29(27,28)25-15-5-8-19(16-25)23(26)24-22-10-4-7-18-6-2-3-9-21(18)22/h2-4,6-7,9-14,19H,5,8,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJBHRXUMJWCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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